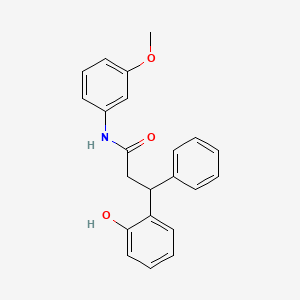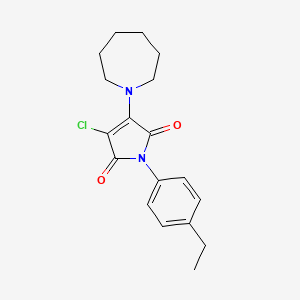
3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide
Übersicht
Beschreibung
3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide, also known as HMPPA, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. HMPPA is a member of the phenylpropanoid class of compounds and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can protect cells against oxidative stress and excitotoxicity, inhibit the growth of cancer cells, and modulate various signaling pathways. In vivo studies have shown that this compound can improve cognitive function, reduce inflammation, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide in lab experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to have a range of biological activities and can be modified to improve its potency and selectivity. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide. One direction is the development of new this compound derivatives with improved potency and selectivity for specific biological targets. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.
Wissenschaftliche Forschungsanwendungen
3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide has been shown to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to have neuroprotective effects against oxidative stress and excitotoxicity. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines. In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-26-18-11-7-10-17(14-18)23-22(25)15-20(16-8-3-2-4-9-16)19-12-5-6-13-21(19)24/h2-14,20,24H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFPBDOSNCGBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-methylbenzamide](/img/structure/B3967313.png)
![4-acetyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967333.png)
![ethyl [(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B3967357.png)

![3-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B3967366.png)
![4-(1,4-dioxaspiro[4.4]non-2-ylmethyl)morpholine](/img/structure/B3967371.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3967377.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-dimethylquinoline-4-carboxamide](/img/structure/B3967382.png)

![(1R*,3S*)-N~3~-ethyl-1,2,2-trimethyl-N~1~-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]cyclopentane-1,3-dicarboxamide](/img/structure/B3967406.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B3967411.png)

![4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3967428.png)
![9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B3967432.png)